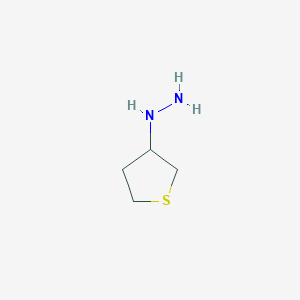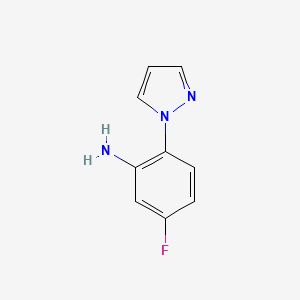
5-fluoro-2-(1H-pyrazol-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-(1H-pyrazol-1-yl)aniline, also known as 5-fluoropyrazole, is a heterocyclic aromatic compound and a member of the pyrazole family. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. 5-Fluoropyrazole has been extensively studied for its chemical and biochemical properties, and is used in a variety of scientific research applications. This article will discuss the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-fluoropyrazole.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
5-Fluoro-2-(1H-Pyrazol-1-yl)aniline derivatives exhibit significant antimicrobial properties. For instance, compounds synthesized from it, including 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one, have shown excellent to good antibacterial activity compared to reference drugs (Mistry, Desai, & Desai, 2016).
Antifungal and Antibacterial Properties
Synthesized derivatives of this compound demonstrate significant antifungal and antibacterial activities. These compounds were synthesized from ethyl 2-cyanoacetate, pyrazole aldehydes, and various nitrostyrenes, showing potential as fluorescence probes in biological imaging and as agents against microbial strains and dermatophyte fungi (Banoji, Angajala, Ravulapelly, & Vannada, 2022).
Cholinesterase Inhibitors
New spiro-pyrazolo[1,5-c]quinazoline derivatives of this compound have been designed and evaluated as cholinesterase inhibitors. These compounds are promising in therapeutic applications for neurodegenerative disorders, including Alzheimer's disease (Gálvez et al., 2018).
Electroluminescence Application
N,N-Di(3-(1H-pyrazol-1-yl)phenyl)aniline, a derivative of this compound, has been used in the synthesis of tetradentate bis-cyclometalated platinum complexes. These complexes demonstrate potential in electroluminescence applications, specifically in organic light-emitting diodes (OLEDs), due to their high emission intensity and long lifetimes (Vezzu et al., 2010).
Fluorescent Sensor for Fluoride Anion
A pyrazole-based fluorescent sensor incorporating this compound exhibited high selectivity for fluoride detection over other anions. This sensor shows potential for use in biological and environmental monitoring (Yang et al., 2011).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that the compound’s interaction with its targets leads to changes at the molecular level, which can result in various biological effects .
Biochemical Pathways
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that multiple pathways may be affected .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
5-fluoro-2-(1H-pyrazol-1-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For example, it may interact with cytochrome P450 enzymes, which are involved in drug metabolism, thereby affecting the metabolic pathways of other compounds . Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states and downstream effects on gene expression . Furthermore, this compound has been observed to affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through key pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, it may inhibit the activity of certain proteases by binding to their active sites, preventing substrate cleavage . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and function over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. It is crucial to determine the appropriate dosage range to minimize adverse effects while maximizing therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved, which can vary between different cell types and organisms.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound may be actively transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, binding to intracellular proteins can influence its distribution within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
Eigenschaften
IUPAC Name |
5-fluoro-2-pyrazol-1-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDVVPYFPNQSLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

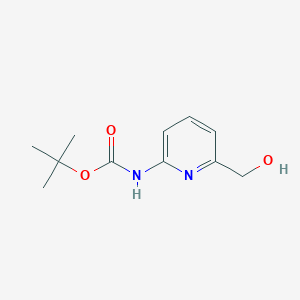
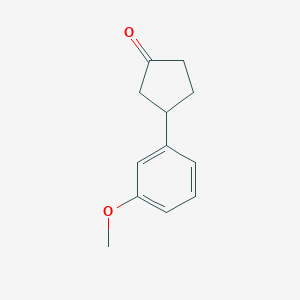
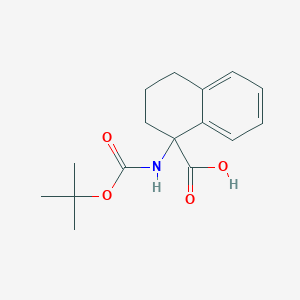
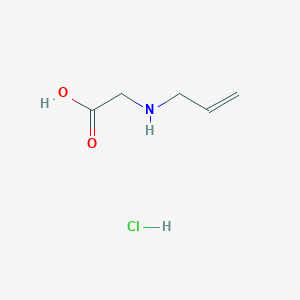
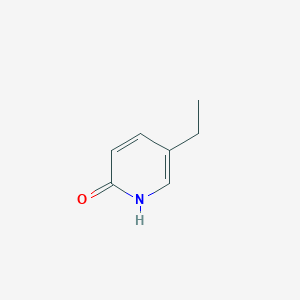
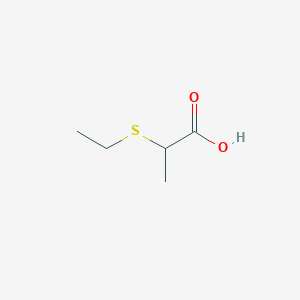
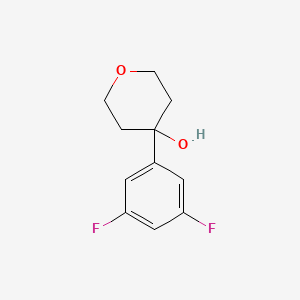
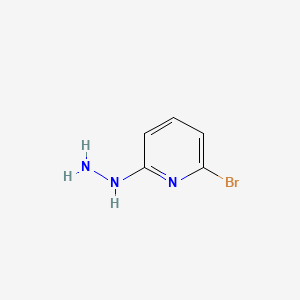

![2-Ethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1342701.png)
